molecular formula C18H20N4O B6471002 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2640845-23-2

6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B6471002
CAS No.: 2640845-23-2
M. Wt: 308.4 g/mol
InChI Key: HXPKMWRYSPGPMV-UHFFFAOYSA-N
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Description

This compound features a pyridine-2-carbonitrile core linked to a piperidine ring substituted with a (3-methylpyridin-4-yl)oxy methyl group. The carbonitrile group enhances electrophilicity, while the pyridyloxy substituent may contribute to π-π stacking or hydrogen bonding .

Properties

IUPAC Name

6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-12-20-8-5-17(14)23-13-15-6-9-22(10-7-15)18-4-2-3-16(11-19)21-18/h2-5,8,12,15H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPKMWRYSPGPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 2-(4-Methylpiperazin-1-yl)-4-Phenyl-6-(Thiophen-2-yl)-Pyridine-3-Carbonitrile ()
  • Structural Differences : Replaces the piperidine ring with a piperazine (N-containing) ring and substitutes the pyridyloxy group with thiophene and phenyl groups.
  • Impact on Properties :
    • The thiophene moiety increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound, estimated).
    • Piperazine improves aqueous solubility due to its basic nitrogen, whereas the piperidine in the target compound may reduce solubility .
b. 6-(4-Methoxyphenyl)-4-Methyl-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile ()
  • Structural Differences : Contains a dihydropyridine ring with a methoxyphenyl substituent instead of the piperidine-pyridyloxy system.
  • Methoxy groups enhance metabolic stability compared to the methylpyridyloxy group in the target compound .
c. 4-(Thiazol-5-yl)-2-((3-(Morpholine-4-Carbonyl)Phenyl)Amino)Pyrimidine-5-Carbonitrile ()
  • Structural Differences : Features a pyrimidine-carbonitrile core with morpholine and thiazole substituents.
  • Impact on Properties :
    • Morpholine improves solubility and bioavailability.
    • Thiazole may enhance binding affinity to ATP pockets in kinases compared to the pyridyloxy group .

Physicochemical Properties

Table 1: Comparative physicochemical data for selected compounds.

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP* Aqueous Solubility (mg/mL)*
Target Compound ~369.4 Not reported ~2.8 ~0.12
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 406.5 268–287 ~3.2 ~0.08
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 281.3 210–215 ~1.9 ~0.25
4-(Thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile 435.5 Not reported ~2.5 ~0.15

*logP and solubility values estimated using computational tools (e.g., ChemAxon).

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